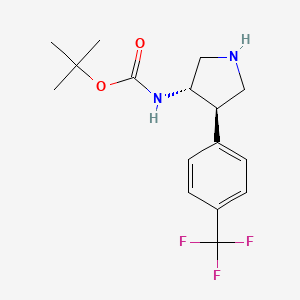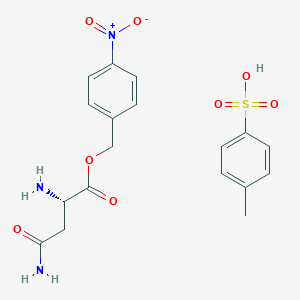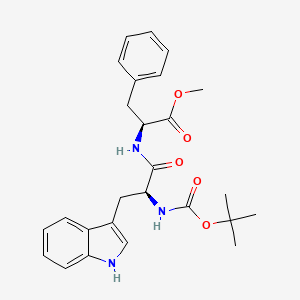
H-D-Gln(Trt)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-D-Glutamine(Trityl)-OH: is a derivative of the amino acid glutamine, where the amino group is protected by a trityl group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The trityl group serves as a protecting group to prevent unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): The compound is often synthesized using solid-phase peptide synthesis techniques. The trityl group is introduced to protect the amino group of glutamine during the synthesis.
Reaction Conditions: The synthesis typically involves the use of 2-chlorotrityl chloride resin, which is less acid-labile than trityl resin.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of H-D-Glutamine(Trityl)-OH involves the use of automated peptide synthesizers. These machines can handle large-scale synthesis with high precision and efficiency.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The trityl group can be removed under acidic conditions to yield the free amino group of glutamine.
Substitution Reactions: The compound can undergo substitution reactions where the trityl group is replaced with other protecting groups or functional groups.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the trityl group.
Microwave-Assisted Reactions: Microwave irradiation is used to accelerate the reaction rates during the synthesis process.
Major Products Formed:
Free Glutamine: Upon deprotection, the major product is free glutamine.
Modified Peptides: The compound is used to synthesize various peptides with specific sequences and modifications.
Scientific Research Applications
Chemistry:
Peptide Synthesis: H-D-Glutamine(Trityl)-OH is widely used in the synthesis of peptides for research and therapeutic purposes.
Solid-Phase Synthesis: It is used as a building block in solid-phase peptide synthesis to create complex peptide structures.
Biology:
Protein Engineering: The compound is used in the synthesis of peptides that are used to study protein-protein interactions and enzyme functions.
Biomarker Discovery: Peptides synthesized using H-D-Glutamine(Trityl)-OH are used in the discovery of biomarkers for various diseases.
Medicine:
Drug Development: The compound is used in the development of peptide-based drugs for the treatment of various diseases.
Vaccine Development: Peptides synthesized using this compound are used in the development of peptide-based vaccines.
Industry:
Biotechnology: The compound is used in the production of peptides for industrial applications, including enzyme production and biocatalysis.
Pharmaceuticals: It is used in the synthesis of active pharmaceutical ingredients (APIs) for various drugs.
Mechanism of Action
Mechanism:
Protecting Group: The trityl group protects the amino group of glutamine during peptide synthesis, preventing unwanted reactions.
Deprotection: Under acidic conditions, the trityl group is removed to yield the free amino group, allowing the peptide to undergo further reactions.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: The compound is involved in the pathways of peptide synthesis, where it acts as a building block for creating peptide chains.
Protein Interaction Pathways: Peptides synthesized using H-D-Glutamine(Trityl)-OH are used to study protein interaction pathways and enzyme mechanisms.
Comparison with Similar Compounds
H-D-Glutamine(tert-Butyl)-OH: Another derivative of glutamine with a tert-butyl protecting group.
H-D-Glutamine(Boc)-OH: A derivative of glutamine with a Boc (tert-butyloxycarbonyl) protecting group.
Comparison:
Protecting Group Stability: The trityl group is less acid-labile compared to the tert-butyl group, making it more suitable for certain synthesis conditions.
Synthesis Efficiency: The use of trityl group in H-D-Glutamine(Trityl)-OH allows for efficient synthesis of peptides under microwave-assisted conditions, which is not always possible with other protecting groups.
Properties
IUPAC Name |
(2R)-2-amino-5-oxo-5-(tritylamino)pentanoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3.H2O/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29);1H2/t21-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMVWWMCFNOINR-ZMBIFBSDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)N.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-azaniumyl-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoate](/img/structure/B7889803.png)
![cesium;2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B7889807.png)



![(2R)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B7889855.png)





